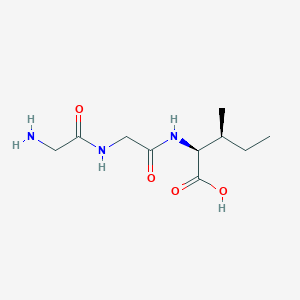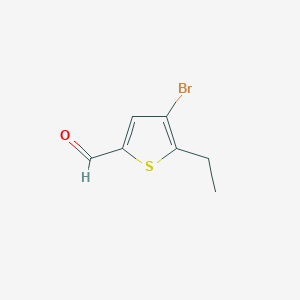
(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate
説明
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are known for their wide range of pharmacological effects. The compound can be used as a precursor in the synthesis of pyrimidine derivatives, which have shown potent anti-inflammatory effects. These derivatives are synthesized through various methods and have been studied for their structure-activity relationships (SARs), indicating that substitutions on the phenyl moiety can increase inhibitory effects .
Anti-Inflammatory Applications
The anti-inflammatory properties of pyrimidines make them valuable in medical research. ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can contribute to the development of new anti-inflammatory agents. These agents work by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Antibacterial and Antifungal Agents
2-Aminothiazoles, which can be synthesized from ®-Methyl 2-amino-2-(4-chlorophenyl)acetate, play a significant role as starting materials for creating a range of heterocyclic analogues. These analogues have promising therapeutic roles, including antibacterial and antifungal activities, which are crucial in combating various infections .
Antitumor and Antioxidant Research
The compound’s derivatives are also being explored for their antitumor and antioxidant properties. These properties are essential for developing treatments that target cancer cells and manage oxidative stress within the body .
Analgesic Properties
Research into analgesic agents is another application of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate. Its derivatives can be used to develop new pain-relieving medications that act on specific pathways to reduce pain without the side effects associated with traditional analgesics .
Anti-HIV Research
The synthesis of 2-aminothiazole derivatives from ®-Methyl 2-amino-2-(4-chlorophenyl)acetate has implications in anti-HIV research. These compounds can be designed to interfere with the replication cycle of HIV, offering a potential pathway for new antiretroviral drugs .
Anthelmintic Applications
Anthelmintic agents are drugs that expel parasitic worms (helminths) and other internal parasites from the body. Derivatives of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate are being studied for their potential use as anthelmintic agents, which could lead to more effective treatments for parasitic infections .
Chemical Property Analysis
Beyond direct medical applications, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is also valuable for its chemical properties. For instance, its phase change data and heat of fusion are important for understanding its behavior in various conditions and can inform its handling and storage in research settings .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation and other immune responses .
Result of Action
Similar compounds have been reported to have a range of effects, including anti-inflammatory and antimicrobial activities .
特性
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427718 | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43189-43-1 | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43189-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















